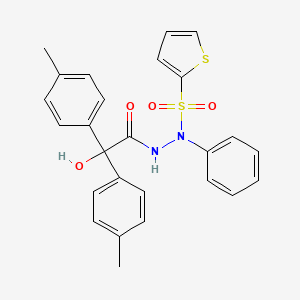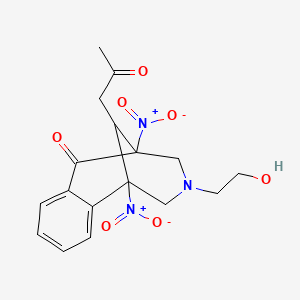
2-hydroxy-2,2-bis(4-methylphenyl)-N'-phenyl-N'-(thiophen-2-ylsulfonyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYL-N’-(2-THIENYLSULFONYL)ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including hydroxyl, phenyl, and thienylsulfonyl groups. This compound is of interest in various fields of chemistry and materials science due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYL-N’-(2-THIENYLSULFONYL)ACETOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the hydrazide: Starting with the appropriate acyl chloride and hydrazine to form the hydrazide intermediate.
Introduction of the thienylsulfonyl group: Using a sulfonyl chloride derivative to introduce the thienylsulfonyl group.
Final coupling reaction: Combining the intermediate with 2,2-bis(4-methylphenyl)acetohydrazide under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Various substitution reactions can occur, particularly at the phenyl and thienyl rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol or amine.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of advanced materials or as a component in specialized coatings or polymers.
Mécanisme D'action
The mechanism of action of 2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYL-N’-(2-THIENYLSULFONYL)ACETOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, it might act as a catalyst or reactant in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETOHYDRAZIDE: Lacks the thienylsulfonyl group.
2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYLACETOHYDRAZIDE: Lacks the thienylsulfonyl group but includes the phenyl group.
Uniqueness
The presence of the thienylsulfonyl group in 2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYL-N’-(2-THIENYLSULFONYL)ACETOHYDRAZIDE provides unique chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets.
Propriétés
Formule moléculaire |
C26H24N2O4S2 |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
2-hydroxy-2,2-bis(4-methylphenyl)-N'-phenyl-N'-thiophen-2-ylsulfonylacetohydrazide |
InChI |
InChI=1S/C26H24N2O4S2/c1-19-10-14-21(15-11-19)26(30,22-16-12-20(2)13-17-22)25(29)27-28(23-7-4-3-5-8-23)34(31,32)24-9-6-18-33-24/h3-18,30H,1-2H3,(H,27,29) |
Clé InChI |
QWBGDAZQXDEDEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Nonyl 3-amino-6-methyl-5-(phenylcarbamoyl)-4-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14948487.png)
![Adamantane-1-carboxylic acid [(adamantane-1-carbonyl)-amino]-methyleneamide](/img/structure/B14948492.png)

![Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14948498.png)
![N-[2-(4-Propylphenoxy)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B14948508.png)
![3-[5'-benzyl-1-(2-fluorobenzyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanoic acid](/img/structure/B14948517.png)
![6-(3-Methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14948523.png)
![N-(4-chlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14948529.png)
![3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B14948534.png)
![(2Z)-3-benzyl-N-(3-methoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B14948548.png)
![3-hydroxy-1-phenyl-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14948555.png)
![3-Ethyl-2,4-dioxo-3-azaspiro[5.6]dodecane-1,5-dicarbonitrile](/img/structure/B14948560.png)
![N-(2-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14948567.png)
